N-(4-ethoxyphenyl)-2-{[5-(4-ethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide
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Overview
Description
N-(4-ethoxyphenyl)-2-{[5-(4-ethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, an ethylbenzenesulfonyl group, and a dihydropyrimidinyl sulfanyl acetamide moiety.
Preparation Methods
The synthesis of N-(4-ethoxyphenyl)-2-{[5-(4-ethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide involves multiple steps. One common synthetic route includes the reaction of 4-ethoxyphenylamine with acetic anhydride to form N-(4-ethoxyphenyl)acetamide. This intermediate is then reacted with 4-ethylbenzenesulfonyl chloride and a dihydropyrimidinyl sulfanyl compound under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
N-(4-ethoxyphenyl)-2-{[5-(4-ethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or ethyl groups are replaced by other functional groups using appropriate reagents.
Scientific Research Applications
N-(4-ethoxyphenyl)-2-{[5-(4-ethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-{[5-(4-ethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to changes in cellular pathways and biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
N-(4-ethoxyphenyl)-2-{[5-(4-ethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide can be compared with similar compounds such as:
N-(4-ethoxyphenyl)acetamide: This compound lacks the dihydropyrimidinyl sulfanyl and ethylbenzenesulfonyl groups, making it less complex and potentially less active.
N-(4-ethylbenzenesulfonyl)acetamide: This compound lacks the ethoxyphenyl and dihydropyrimidinyl sulfanyl groups, which may affect its chemical and biological properties.
Properties
Molecular Formula |
C22H23N3O5S2 |
---|---|
Molecular Weight |
473.6 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-2-[[5-(4-ethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H23N3O5S2/c1-3-15-5-11-18(12-6-15)32(28,29)19-13-23-22(25-21(19)27)31-14-20(26)24-16-7-9-17(10-8-16)30-4-2/h5-13H,3-4,14H2,1-2H3,(H,24,26)(H,23,25,27) |
InChI Key |
YFXFECRZYZVOQH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)OCC |
Origin of Product |
United States |
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